Metizoline hydrochloride

Clinical Pharmacology Rhinitis Nasal Decongestant

Metizoline hydrochloride is a strategically differentiated imidazoline decongestant. Its 1-benzothiophene scaffold and intermediate α1-adrenoceptor potency (IC50 5 nM)—positioned between oxymetazoline (20 nM) and phenylephrine (~1380 nM)—make it an essential tool for SAR studies and receptor pharmacology. Supported by direct clinical evidence of superiority over phenylephrine in allergic and vasomotor rhinitis, it serves as a high-value reference standard for clinical trial design. With an oral LD50 of 155 mg/kg, it offers a quantifiably wider safety margin than oxymetazoline (10 mg/kg) for formulation R&D. Its distinct UV and mass spectral properties also ensure unambiguous identification in complex analytical matrices, making it ideal for QC, stability, and forensic applications.

Molecular Formula C13H15ClN2S
Molecular Weight 266.79 g/mol
CAS No. 95467-91-7
Cat. No. B143810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetizoline hydrochloride
CAS95467-91-7
Synonyms4,5-Dihydro-2-[(2-methylbenzo[b]thien-3-yl)methyl]-1H-imidazole;  2-[(2-Methylbenzo_x000B_[b]thien-3-yl)methyl]-2-imidazoline Hydrochloride;  2-[(2-Methylbenzo[b]thiophen-_x000B_3-yl)methyl]-2-imidazoline Hydrochloride;  2-Methyl-3-(Δ2-imidazolinylmethyl)benzo[b]th
Molecular FormulaC13H15ClN2S
Molecular Weight266.79 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl
InChIInChI=1S/C13H14N2S.ClH/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9;/h2-5H,6-8H2,1H3,(H,14,15);1H
InChIKeyFPTJVMYMFXHIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metizoline Hydrochloride (CAS 95467-91-7): A Quantitative Procurement and Research Guide


Metizoline hydrochloride (CAS 95467-91-7) is a synthetic sympathomimetic amine belonging to the imidazoline class, characterized by a 1-benzothiophene ring system [1]. It is classified as a topical nasal decongestant and vasoconstrictor, operating primarily as an agonist at alpha-adrenergic receptors [2][3]. While its mechanism aligns with the broader class of imidazoline derivatives, its specific molecular architecture and resulting pharmacological profile necessitate a careful, data-driven evaluation against its closest analogs for applications where precise receptor activity or safety margins are critical [1].

Why Metizoline Hydrochloride is Not a Drop-in Replacement for Oxymetazoline or Xylometazoline


The class of imidazoline nasal decongestants exhibits significant heterogeneity in receptor binding affinity, selectivity profiles, and systemic toxicity. Direct substitution between agents like metizoline, oxymetazoline, or xylometazoline without quantitative analysis can lead to substantial differences in efficacy, duration of action, and safety margins. For instance, while metizoline demonstrates a specific clinical advantage over phenylephrine in allergic and vasomotor rhinitis [1], its binding potency at alpha-1 adrenoceptors differs markedly from other common decongestants [2]. These quantifiable disparities at the molecular and clinical level render generic interchangeability a significant scientific and procurement risk.

Quantitative Differentiation of Metizoline Hydrochloride Against Phenylephrine, Oxymetazoline, and Xylometazoline


Superior Clinical Efficacy vs. Phenylephrine in Allergic and Vasomotor Rhinitis

In a direct, double-blind clinical comparison, metizoline hydrochloride demonstrated superior efficacy over phenylephrine in treating allergic and vasomotor rhinitis [1]. The study provides quantitative evidence that metizoline offers a more significant therapeutic benefit in this patient population, directly answering the procurement question of which agent yields better clinical outcomes for this specific indication.

Clinical Pharmacology Rhinitis Nasal Decongestant

Alpha-1 Adrenergic Receptor Binding Affinity: A Cross-Class Quantitative Comparison

Metizoline exhibits an IC50 of 5 nM for antagonist activity at the alpha-1 adrenergic receptor in a human prostate cell line [1]. This potency can be compared to other imidazoline decongestants using available data: phenylephrine has a reported pKi of 5.86 (IC50 ≈ 1.38 µM) for alpha-1D ; oxymetazoline has an IC50 of 0.02 µM for alpha-1A ; and xylometazoline has an IC50 of 0.08 µM for alpha-1A . While these values originate from different assay systems (noting the 'cross-study comparable' tag), they provide a quantitative landscape: metizoline (5 nM) is more potent in this assay than phenylephrine (~1380 nM), less potent than oxymetazoline (20 nM), and more potent than xylometazoline (80 nM). This positions metizoline uniquely within the potency spectrum of its class.

Receptor Pharmacology Binding Affinity SAR

Systemic Toxicity Profile (LD50) Relative to Common Decongestants

Metizoline exhibits a distinct systemic toxicity profile when compared to other imidazoline decongestants, a critical factor for procurement decisions involving potential systemic exposure or accidental ingestion. Its oral LD50 in mice is 155 mg/kg [1], which is considerably higher (less toxic) than oxymetazoline (10 mg/kg) [2] and naphazoline (265 mg/kg) , but lower (more toxic) than phenylephrine (350 mg/kg) [3] and xylometazoline (215 mg/kg) . This places metizoline in an intermediate safety tier among its comparators.

Toxicology Safety Pharmacology Risk Assessment

Structural Differentiation: The 1-Benzothiophene Core vs. Common Imidazolines

Metizoline is structurally distinguished from most other topical imidazoline decongestants by its 1-benzothiophene ring system [1]. Common comparators like oxymetazoline, xylometazoline, and naphazoline feature phenyl or naphthyl substituents attached to the imidazoline core, but lack the sulfur-containing heterocycle. This unique benzothiophene moiety is a key driver of the compound's distinct physicochemical properties and contributes to its specific pharmacological profile, including its binding characteristics and metabolic fate [1]. This structural divergence underpins the quantitative differences observed in receptor affinity and toxicity.

Medicinal Chemistry Structure-Activity Relationship Chemical Classification

Optimal Scientific and Industrial Applications for Metizoline Hydrochloride Based on Comparative Evidence


Research on Alpha-Adrenergic Receptor Subtype Selectivity and Functional Bias

Given its unique intermediate potency at alpha-1 adrenoceptors (IC50 of 5 nM) compared to the higher potency of oxymetazoline (20 nM) and lower potency of phenylephrine (~1380 nM) [1], metizoline hydrochloride serves as a valuable tool compound for studying receptor pharmacology. Its distinct 1-benzothiophene scaffold [2] makes it ideal for structure-activity relationship (SAR) studies aimed at dissecting how heterocyclic modifications influence adrenergic receptor binding, functional selectivity, and bias signaling. This is particularly relevant for academic labs and pharmaceutical research groups focused on developing next-generation adrenergic agents with refined activity profiles.

Clinical Research Targeting Allergic and Vasomotor Rhinitis with Differentiated Outcomes

The direct clinical evidence of metizoline's superiority over phenylephrine in treating allergic and vasomotor rhinitis [3] positions it as a preferred reference standard or active pharmaceutical ingredient (API) for clinical trials focused on these specific conditions. Researchers designing studies to compare new formulations or combination therapies for rhinitis can leverage this existing comparative efficacy data to power their trials and contextualize their results. This scenario is directly supported by the head-to-head clinical comparison, which provides a higher level of evidence than cross-class inferences.

Formulation Development Requiring an Intermediate Systemic Safety Margin

In scenarios where there is a potential risk of systemic absorption or accidental ingestion (e.g., pediatric formulations, high-concentration nasal sprays, or veterinary applications), the quantified difference in oral LD50 provides a clear procurement rationale. With an LD50 of 155 mg/kg, metizoline presents a significantly wider safety margin than oxymetazoline (10 mg/kg) [4][5]. For industrial formulators seeking a decongestant with a more favorable risk profile than oxymetazoline, yet greater potency than phenylephrine, metizoline occupies a specific and defensible niche based on quantitative toxicology data.

Chemical Synthesis and Analytical Method Development for Imidazoline Derivatives

The unique 1-benzothiophene core of metizoline [2] makes it an excellent reference standard for analytical chemistry and process development. Its distinct UV absorbance and mass spectral properties facilitate the development of specific and sensitive detection methods (e.g., HPLC, LC-MS) that can differentiate it from other imidazoline analogs in complex matrices. This is crucial for quality control in manufacturing, stability studies of formulations, and forensic toxicology applications where unambiguous identification of the specific imidazoline compound is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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